6-Bromo-2-chloroquinolin-5-amine
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Overview
Description
6-Bromo-2-chloroquinolin-5-amine is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry Quinoline derivatives are characterized by a bicyclic structure containing a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-chloroquinolin-5-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and chlorination of quinoline derivatives. The reaction conditions often include the use of bromine and chlorine sources under controlled temperatures and solvents to ensure selective substitution at the desired positions on the quinoline ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-chloroquinolin-5-amine can undergo various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium azide or alkyl halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxide derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
6-Bromo-2-chloroquinolin-5-amine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of dyes, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-2-chloroquinolin-5-amine involves its interaction with various molecular targets. In biological systems, it can bind to DNA and proteins, disrupting their normal function. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The presence of bromine and chlorine atoms enhances its binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-Chloroquinoline: Lacks the bromine atom, resulting in different chemical properties and biological activities.
6-Bromoquinoline: Lacks the chlorine atom, affecting its reactivity and applications.
5-Aminoquinoline: Lacks both bromine and chlorine atoms, leading to distinct chemical behavior and uses.
Uniqueness
6-Bromo-2-chloroquinolin-5-amine is unique due to the presence of both bromine and chlorine atoms, which confer specific chemical and biological properties. This dual substitution enhances its potential for various applications, making it a valuable compound in research and industry.
Properties
IUPAC Name |
6-bromo-2-chloroquinolin-5-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2/c10-6-2-3-7-5(9(6)12)1-4-8(11)13-7/h1-4H,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCEJTFOEGCJBSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=C(C=C2)Br)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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